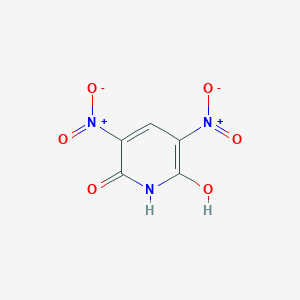

3,5-Dinitropyridine-2,6-diol

Description

Contextualization of Pyridine (B92270) Derivatives in Advanced Chemical Sciences

Pyridine and its derivatives are fundamental heterocyclic compounds that play a crucial role in the advancement of chemical sciences. jchemrev.com These six-membered aromatic rings containing one nitrogen atom are ubiquitous in nature, forming the core structure of many essential biological molecules like vitamins (niacin and pyridoxine), coenzymes, and alkaloids. nih.govdovepress.com In the realm of synthetic chemistry, pyridine derivatives serve as versatile building blocks and are extensively used in the design and synthesis of a wide array of functional molecules. nih.govresearchgate.net

The unique properties of the pyridine ring, such as its basicity, water solubility, stability, and ability to form hydrogen bonds, make it a favored scaffold in medicinal chemistry and materials science. jchemrev.comnih.gov The nitrogen atom in the ring imparts a dipole moment and influences the reactivity of the entire molecule, making it susceptible to various chemical transformations. nih.gov This adaptability allows for the creation of a diverse range of substituted pyridines with tailored electronic and steric properties, leading to their application in pharmaceuticals, agrochemicals, dyes, and as ligands in catalysis. nih.govresearchgate.netopenmedicinalchemistryjournal.com

Significance of Nitrated Heterocyclic Systems in Modern Organic Chemistry

Nitrated heterocyclic systems are a class of organic compounds that have garnered significant attention in modern organic chemistry due to their unique chemical properties and diverse applications. The introduction of one or more nitro groups (—NO₂) into a heterocyclic ring system dramatically alters its electronic nature, reactivity, and potential utility. scispace.com The strong electron-withdrawing character of the nitro group makes the heterocyclic ring electron-deficient, which can facilitate certain types of chemical reactions and enhance the molecule's acidity.

This functionalization is particularly important in the synthesis of energetic materials, where the high nitrogen and oxygen content contributes to a large release of energy upon decomposition. wikipedia.org Beyond their use in explosives, nitrated heterocycles are valuable intermediates in the synthesis of other functionalized molecules. The nitro group can be readily reduced to an amino group, providing a gateway to a wide range of derivatives with applications in pharmaceuticals and materials science. scispace.com The study of nitrated heterocyclic systems continues to be an active area of research, driven by the quest for new materials with enhanced properties and novel bioactive compounds.

Research Scope and Importance of 3,5-Dinitropyridine-2,6-diol as a Chemical Entity

Among the vast family of pyridine derivatives, this compound stands out as a chemical entity of particular interest for research. This compound features a pyridine core substituted with two nitro groups at the 3 and 5 positions and two hydroxyl groups at the 2 and 6 positions. The presence of both electron-withdrawing nitro groups and electron-donating hydroxyl groups on the same pyridine ring creates a unique electronic environment that influences its chemical behavior.

The research scope of this compound is primarily focused on its potential applications in coordination chemistry and as a precursor in the synthesis of high-energy materials. The nitro groups are known to enhance the explosive properties of a molecule. The diol functionality, on the other hand, can act as a ligand, capable of coordinating with metal ions to form stable complexes. This dual functionality makes this compound a versatile building block for creating novel materials with tailored properties. While direct biological data on this compound is limited, its structural motifs are found in various bioactive compounds, suggesting potential for future exploration in medicinal chemistry.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₃N₃O₆ |

| IUPAC Name | This compound |

Related Compounds and Their Research Significance

| Compound Name | Key Features and Research Interest |

| 2,6-Diamino-3,5-dinitropyridine | Precursor in the synthesis of energetic materials. evitachem.com |

| 2,6-Dichloro-3,5-dinitropyridine | A versatile intermediate for creating more complex heterocyclic compounds and energetic materials. |

| 2,4,6-Triamino-3,5-dinitropyridine | Studied for its energetic properties and potential use in explosives and propellants. evitachem.com |

| 2,6-bis(picrylamino)-3,5-dinitropyridine (B1254963) (PYX) | A heat-resistant explosive with high energy output. researchgate.net |

Structure

3D Structure

Properties

CAS No. |

326899-72-3 |

|---|---|

Molecular Formula |

C5H3N3O6 |

Molecular Weight |

201.09 g/mol |

IUPAC Name |

6-hydroxy-3,5-dinitro-1H-pyridin-2-one |

InChI |

InChI=1S/C5H3N3O6/c9-4-2(7(11)12)1-3(8(13)14)5(10)6-4/h1H,(H2,6,9,10) |

InChI Key |

XQMYRPMIZPLRTA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)NC(=C1[N+](=O)[O-])O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for 3,5 Dinitropyridine 2,6 Diol

Synthesis of the Pyridine-2,6-diol Core Scaffold

The pyridine-2,6-diol moiety, also known as 2,6-dihydroxypyridine (B1200036), serves as the foundational structure for 3,5-Dinitropyridine-2,6-diol. nih.gov Its synthesis can be achieved through various established routes.

Established Synthetic Routes to Pyridine-2,6-diol Derivatives

The synthesis of substituted 2-pyridones, which exist in tautomeric equilibrium with hydroxypyridines, can be accomplished through methods like the Guareschi–Thorpe condensation, where cyanoacetamide reacts with a 1,3-diketone. beilstein-journals.org This method is related to the Hantzsch pyridine (B92270) synthesis and allows for the creation of a variety of substituted pyridones with good regioselectivity. beilstein-journals.org

Another approach involves the use of pyridine-2,6-dicarboxylic acid, which can be condensed with other reagents to form more complex structures. nih.gov For instance, condensation with an oxazole (B20620) derivative can lead to the formation of bis(amide) intermediates that can be further cyclized. nih.gov

Derivatization from Precursors such as Chelidonic and Chelidamic Acids

Chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid) and its derivatives are valuable precursors for the synthesis of the pyridine-2,6-diol scaffold. tandfonline.comwisconsin.edu Chelidonic acid can be converted to chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) through a reaction with ammonia. researchgate.netgrafiati.com

From chelidamic acid, a variety of pyridine derivatives can be synthesized. For example, esterification of chelidamic acid followed by reactions with alkylating agents can yield 4-substituted dimethyl 2,6-pyridinedicarboxylates. researchgate.net These diesters can then be reduced to the corresponding 2,6-pyridinedimethanols, which are key intermediates for further functionalization. researchgate.net The synthesis of pyridino diiodide from chelidamic acid has also been reported as a multi-step process. koreascience.kr

Introduction of Nitro Groups into the Pyridine-2,6-diol Framework

The final and critical step in the synthesis of this compound is the introduction of two nitro groups at the 3 and 5 positions of the pyridine-2,6-diol ring.

The presence of the two hydroxyl groups at the 2 and 6 positions activates the pyridine ring towards electrophilic substitution, directing the incoming electrophiles to the 3 and 5 positions. A common method for this nitration is the use of a mixture of nitric acid and sulfuric acid.

For instance, the synthesis of 2,6-dimethoxy-3,5-dinitropyridine (B98391) is achieved by the nitration of 2,6-dimethoxypyridine (B38085) with nitric acid and a sulfuric acid catalyst. A similar principle applies to the nitration of pyridine-2,6-diol.

The nitration of 2,6-diaminopyridine (B39239) to produce 2,6-diamino-3,5-dinitropyridine has been studied, and it is known that the reaction with a mixture of nitric and sulfuric acid can be employed. googleapis.comijnc.ir To improve yields and drive the reaction to completion, the nitration can be carried out in an inherently anhydrous medium, such as in the presence of fuming sulfuric acid (oleum) or other dehydrating agents like polyphosphoric acid or diphosphorus (B173284) pentoxide. googleapis.com This strategy minimizes the presence of water, which can hinder the nitration process. googleapis.com

Reaction Mechanisms and Chemical Transformations of 3,5 Dinitropyridine 2,6 Diol Analogues

Electrophilic and Nucleophilic Aromatic Substitution Reactions of Nitropyridines

The electron-withdrawing nature of nitro groups deactivates the pyridine (B92270) ring towards electrophilic substitution but strongly activates it for nucleophilic attack. This activation facilitates several types of nucleophilic substitution reactions where a hydrogen atom or another group is replaced.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings, including nitropyridines. nih.gov This reaction allows for the formal substitution of a hydrogen atom by a nucleophile. organic-chemistry.org The mechanism involves the addition of a carbanion, which bears a leaving group (X) at the nucleophilic carbon, to the electrophilic pyridine ring. nih.govorganic-chemistry.org This addition typically occurs at positions ortho or para to a nitro group, forming a negatively charged σ-adduct, often referred to as a Meisenheimer-type adduct. nih.govacs.org The reaction concludes with a base-induced β-elimination of the leaving group (HX) from the adduct, which leads to the restoration of the aromatic system and the formation of the substituted product. nih.govacs.org

A common application of VNS is the alkylation of nitropyridines using carbanions stabilized by sulfonyl groups, where the sulfinic acid acts as the leaving group. nih.govacs.org The success of the elimination step can be influenced by steric factors; for instance, sterically hindered carbanions may form stable adducts that fail to eliminate, highlighting the mechanistic demand for planarization in the transition state. acs.orgresearchgate.net VNS reactions have been successfully applied to various nitropyridines, including 2-, 3-, and 4-nitropyridine (B72724) isomers. organic-chemistry.org

| Nitropyridine Substrate | Nucleophile Precursor | Leaving Group (on nucleophile) | Product Type | Ref. |

| 3-Nitropyridine | Isopropyl phenyl sulfone | PhSO2H | N-protonated Meisenheimer adduct (alkylation failed) | acs.org |

| Electrophilic nitropyridines | Sulfonyl-stabilized carbanions | Sulfinic acid | C–H alkylated nitropyridine | nih.gov |

| 4-Substituted nitroarenes | Carbanion with leaving group | Various (e.g., Cl, PhO) | ortho-Substituted nitroarene | organic-chemistry.org |

| 3-Nitropyridine | Chloromethyl phenyl sulfone | HCl | Alkylated nitropyridine | nih.govorganic-chemistry.org |

When a potential nucleophile does not possess a suitable leaving group for a VNS-type pathway, an alternative reaction known as Oxidative Nucleophilic Substitution of Hydrogen (ONSH) can occur. nih.govthieme-connect.com In this process, the nucleophile adds to the electron-deficient nitropyridine ring to form a σH-adduct. thieme-connect.comrsc.org Instead of eliminating a leaving group from the nucleophile, the aromaticity is restored through the removal of two electrons and a proton from the adduct, a process mediated by an external oxidizing agent. ntnu.no

Common oxidants used in ONSH reactions include potassium permanganate (B83412) (KMnO₄), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and even atmospheric oxygen. thieme-connect.comrsc.orgntnu.no This methodology has been effectively used for the amination and alkynylation of nitropyridines. For example, acetylenic carbanions add to nitropyridines to form σH-adducts that are then oxidized by DDQ to yield nitroaryl acetylenes. rsc.org Similarly, amination of nitropyridines can be achieved with anilines in the presence of a base and an oxidant, with reactions often proceeding selectively at the position ortho to the nitro group. thieme-connect.com

| Nitropyridine Substrate | Nucleophile | Oxidant | Product Type | Ref. |

| 3-Nitropyridine | Hydroxylamine | (Self-oxidative) | 4-Amino-3-nitropyridine | ntnu.no |

| Dinitrobenzenes, nitropyridines | Acetylenic carbanions | DDQ | Nitroaryl acetylenes | rsc.org |

| Nitro-(hetero)arenes | Anilines | Atmospheric oxygen | Aminated nitro-(hetero)arenes | thieme-connect.com |

| 3-Nitropyridine | Amide anions | K₃Fe(CN)₆ | N-substituted amides | researcher.life |

Nucleophilic Dearomatization Processes of Pyridines

Nucleophilic dearomatization reactions are fundamental transformations that convert flat, aromatic precursors like pyridines into three-dimensional, partially or fully saturated nitrogen heterocycles. scispace.com These products are significant structural motifs in natural products and pharmaceuticals. scispace.commdpi.com The process is thermodynamically challenging due to the loss of resonance stabilization energy. scispace.com However, this energy barrier can be overcome if the dearomatization is coupled with the formation of a stable bond or if the pyridine ring is sufficiently activated. scispace.com

Electron-withdrawing groups, such as nitro groups, render the pyridine nucleus electrophilic enough to be attacked by nucleophiles, facilitating dearomatization. brainly.combohrium.com The reaction typically results in the 1,2- or 1,4-functionalization of the heterocycle. scispace.com A specific example relevant to the titular compound's analogues is the reduction of 2-hydroxy-3,5-dinitropyridine (B1346602) with sodium borohydride (B1222165) (NaBH₄), which affords a dearomatized hydride adduct. researchgate.net This demonstrates that the dinitropyridine system is susceptible to nucleophilic attack leading to the loss of aromaticity.

Cycloaddition Reactions Involving Dinitropyridine Systems

Among dearomatization methods, 1,3-dipolar cycloaddition is a particularly valuable tool. arkat-usa.org Dinitropyridine systems, being electron-deficient, can act as effective 2π-partners (dipolarophiles) in these reactions. mdpi.com It has been demonstrated that 3,5-dinitropyridines undergo [3+2]-cycloaddition with azomethine ylides. arkat-usa.orgmdpi.com

In these reactions, the azomethine ylide adds across a C=C bond of the dinitropyridine ring, leading to a dearomatized, fused heterocyclic system. arkat-usa.orgmdpi.com Research has shown that with 2-substituted 3,5-dinitropyridines, it is possible for two molecules of an N-methyl azomethine ylide to add to the ring from opposite sides, resulting in the formation of a complex tetracyclic decahydrodipyrrolo[3,4-b:3',4'-d]pyridine system. arkat-usa.org This process effectively creates two new 3-nitropyrrolidine (B12994412) rings fused to a partially saturated pyridine core, showcasing a profound transformation of the original aromatic system. arkat-usa.orgresearchgate.net

| Dinitropyridine Substrate | Dipole | Product | Ref. |

| 3,5-Dinitropyridine | N-Benzyl azomethine ylide | Tetracyclic fused pyrrolidine | arkat-usa.org |

| 2-R-3,5-Dinitropyridines | N-Methyl azomethine ylide | Decahydrodipyrrolo[3,4-b:3',4'-d]pyridine derivatives | arkat-usa.org |

| 2-Substituted 5-R-3-nitropyridines | N-Methyl azomethine ylide | Fused pyrroline/pyrrolidine derivatives | mdpi.com |

Transformations Involving Nitro and Hydroxyl Functionalities in Substituted Pyridines

The nitro and hydroxyl groups on a pyridine ring are key functional handles that can be chemically modified to produce a wide array of derivatives.

The reduction of nitro groups to their corresponding primary amino groups is one of the most fundamental and widely used transformations in the chemistry of nitroaromatic compounds, including nitropyridines. gcwgandhinagar.com This reaction provides access to amino-pyridines, which are versatile intermediates for the synthesis of pharmaceuticals and other complex molecules. gcwgandhinagar.com

A variety of reducing agents and conditions can be employed for this transformation. Catalytic hydrogenation using molecular hydrogen (H₂) over a metal catalyst is a common method. rsc.org For instance, rhodium oxide (Rh₂O₃) has been shown to be a highly active catalyst for the hydrogenation of various functionalized pyridines under mild conditions. rsc.org However, a key challenge in the reduction of substituted nitropyridines is chemoselectivity, as other functional groups on the ring or its substituents (e.g., olefins, ketones) may also be susceptible to reduction under the same conditions. rsc.org The electronic properties of other substituents on the pyridine ring can also influence the reaction; electron-withdrawing groups can accelerate the reduction of the nitro group when using certain catalytic systems like PdCl₂(Py)₂ with CO/H₂O. acs.org

Reactions at Hydroxyl Positions (e.g., Etherification)

The direct etherification of 3,5-dinitropyridine-2,6-diol at its hydroxyl positions represents a challenging transformation that is not extensively documented in scientific literature. The compound predominantly exists in its more stable tautomeric form, 3,5-dinitro-1H-pyridine-2,6-dione. This tautomerism, coupled with the high acidity of the N-H protons due to the electron-withdrawing effects of the two nitro groups, complicates typical etherification reactions like the Williamson ether synthesis. The formation of the conjugate base can lead to ambident nucleophiles, with potential for competitive N-alkylation versus the desired O-alkylation, as well as other side reactions.

Consequently, research has focused on alternative and more efficient synthetic pathways to obtain the ether analogues of this compound, such as 2,6-dialkoxy-3,5-dinitropyridines. These strategies circumvent the difficulties of direct O-alkylation of the diol. The most common approaches involve introducing the alkoxy groups onto the pyridine ring prior to the introduction of the nitro functional groups.

One prevalent method involves the nucleophilic aromatic substitution of a dihalogenated pyridine with an alkoxide, followed by a nitration step. For instance, a general route to a related compound, 2,6-dimethoxy-3,5-dinitropyridine (B98391), starts from a dichloropyridine derivative which is first methoxylated and then nitrated. A similar strategy has been successfully applied in the pyrazine (B50134) series, where 2,6-dichloropyrazine (B21018) is converted to 2,6-dialkoxypyrazines (with methoxy, ethoxy, and propoxy groups) via reaction with the corresponding sodium alkoxide. These dialkoxypyrazines are then nitrated to yield the 2,6-dialkoxy-3,5-dinitropyrazine products.

Another established route begins with the nitration of an existing dialkoxypyridine. For example, 2,6-dimethoxypyridine (B38085) can be nitrated using a mixture of nitric acid and a catalyst like sulfuric acid to produce 2,6-dimethoxy-3,5-dinitropyridine.

These multi-step syntheses, while indirect, provide reliable access to 2,6-dialkoxy-3,5-dinitropyridine derivatives, which are valuable as chemical intermediates for further transformations, including amination reactions where the alkoxy groups are subsequently replaced by amino groups.

The table below summarizes the prevalent, albeit indirect, methods for synthesizing ether derivatives of the this compound core structure.

Table 1: Synthetic Strategies for 2,6-Dialkoxy-3,5-dinitropyridine Analogues

| Starting Material | Reagents | Intermediate Product | Final Product | Synthetic Approach |

| 2,6-Dichloropyrazine | 1. Sodium alkoxide (e.g., NaOMe, NaOEt) 2. Nitrating agent (e.g., HNO₃/Oleum) | 2,6-Dialkoxypyrazine | 2,6-Dialkoxy-3,5-dinitropyrazine | Alkoxylation followed by Nitration |

| 3,5-Dichloropyridine | 1. Sodium methoxide (B1231860) 2. Fuming nitric acid | 3,5-Dimethoxypyridine | 2,6-Dimethoxy-3,5-dinitropyridine | Methoxylation followed by Nitration |

| 2,6-Dimethoxypyridine | Nitric acid / Sulfuric acid | Not Applicable | 2,6-Dimethoxy-3,5-dinitropyridine | Direct Nitration of Alkoxy-Substituted Pyridine |

Computational Chemistry and Theoretical Investigations of 3,5 Dinitropyridine 2,6 Diol

Quantum Mechanical (QM) Studies and Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this complexity. nih.gov DFT methods are employed to solve the electronic structure of many-electron systems, providing foundational data on molecular geometry, spectroscopic profiles, and energetics. nih.govfrontiersin.org

Electronic structure analysis provides insights into the molecule's reactivity and properties. Key parameters derived from these calculations include:

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule. For 3,5-dinitropyridine-2,6-diol, regions of negative potential (red/yellow) are expected around the oxygen atoms of the nitro and hydroxyl groups, indicating sites susceptible to electrophilic attack. Positive potential regions (blue), likely near the hydroxyl hydrogens and the C-H on the pyridine (B92270) ring, indicate sites for nucleophilic attack. acs.org

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller energy gap suggests the molecule is more reactive. The electron-withdrawing nitro groups are expected to lower the energy of the LUMO, making the pyridine ring highly electrophilic.

Table 1: Computed Molecular Properties for this compound This table presents theoretically computed data for the specified compound.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₃N₃O₆ | guidechem.com |

| Molecular Weight | 201.094 g/mol | guidechem.com |

| Hydrogen Bond Donor Count | 2 | guidechem.com |

| Hydrogen Bond Acceptor Count | 6 | guidechem.com |

| Topological Polar Surface Area | 141 Ų | guidechem.com |

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (i.e., no imaginary frequencies) and to predict its infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental results. doi.org For this compound, characteristic vibrational modes would include:

O-H stretching: From the two hydroxyl groups.

N-O stretching (symmetric and asymmetric): From the two nitro groups.

C=C and C-N stretching: Within the pyridine ring.

Ring breathing modes.

DFT calculations can accurately predict the frequencies and intensities of these vibrations, aiding in the structural characterization of the molecule. doi.org

DFT calculations are instrumental in determining the thermodynamic properties of a molecule, which are crucial for assessing its energy content and stability, particularly for energetic materials. acs.org The standard enthalpy of formation (ΔHf) is a key parameter that can be calculated using computational methods like isodesmic reactions. mdpi.comacs.org This approach involves balancing a hypothetical reaction where the number and types of bonds are conserved, allowing for error cancellation and yielding more accurate ΔHf values. acs.org Other important thermodynamic parameters that can be computed include entropy (S) and heat capacity (Cv).

Table 2: Typical Thermodynamic Parameters Obtained from QM Calculations This table is illustrative of the types of data generated in theoretical studies of energetic compounds.

| Parameter | Description | Relevance |

|---|---|---|

| Zero-point vibrational energy (ZPVE) | The quantum mechanical energy of the molecule at 0 K. | Correction factor for total electronic energy. |

| Enthalpy of Formation (ΔHf) | The change in enthalpy during the formation of one mole of the substance from its constituent elements. | Indicates the energy content of the molecule. acs.orgacs.org |

| Gibbs Free Energy (G) | A thermodynamic potential that measures the "useful" or process-initiating work obtainable from a system. | Determines the spontaneity of reactions. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While QM methods are excellent for single-molecule properties, Molecular Dynamics (MD) simulations are used to study the bulk properties and dynamic evolution of a system containing many molecules. mdpi.com For this compound, MD simulations using a suitable force field (like COMPASS) could predict important solid-state properties. researchgate.netresearchgate.net These simulations model the movements of atoms over time, providing insights into:

Crystal Packing and Density: How individual molecules arrange themselves in a crystal lattice, which determines the crystal density—a critical parameter for energetic performance.

Mechanical Properties: How the crystal responds to external stress or strain.

Thermal Stability: By simulating the system at various temperatures, one can observe the onset of molecular motions that lead to decomposition.

Solvent Effects: MD can simulate the molecule in different solvents to understand its behavior and interactions in solution. researchgate.net

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The structure and stability of this compound in the solid state would be dominated by intermolecular interactions, especially hydrogen bonds. researchgate.net The two hydroxyl (-OH) groups act as strong hydrogen bond donors, while the oxygen atoms of the nitro groups, the oxygen atoms of the hydroxyl groups, and the pyridine ring nitrogen can all act as hydrogen bond acceptors. guidechem.comnsf.gov This creates the potential for a robust and complex three-dimensional hydrogen-bonding network.

Table 3: Potential Hydrogen Bond Interactions in this compound This table outlines the potential donor and acceptor sites within the molecule that govern its intermolecular network.

| Type | Group | Role |

|---|---|---|

| Donor | Hydroxyl (-OH) | The hydrogen atom is a strong proton donor. |

| Acceptor | Pyridine Nitrogen | The lone pair on the nitrogen atom can accept a proton. |

| Acceptor | Hydroxyl Oxygen | The lone pairs on the oxygen atom can accept a proton. |

Theoretical Prediction of Reactivity and Mechanistic Insights

Computational chemistry offers profound insights into the reactivity of a molecule and the mechanisms of its reactions. researchgate.net For this compound, the strong electron-withdrawing nature of the two nitro groups makes the pyridine ring highly electron-deficient. This electronic feature, readily visualized with MEP maps, suggests that the ring is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.

Theoretical studies can model the entire reaction pathway for a proposed transformation. By calculating the energies of reactants, transition states, and products, chemists can determine the activation energy barriers for different potential mechanisms. researchgate.net This allows for predictions about which reaction pathways are most favorable. For instance, DFT calculations could be used to compare the barriers for nucleophilic attack at different positions on the ring or to study the molecule's decomposition pathways under thermal stress. researchgate.net

Coordination Chemistry and Supramolecular Assembly Involving Nitropyridinediols

Ligand Design Principles for Metal Complexation with Pyridine (B92270) Derivatives

The design of effective ligands for selective metal ion complexation is a foundational aspect of coordination chemistry. biointerfaceresearch.com Pyridine and its derivatives are staple building blocks in this field because the lone pair of electrons on the nitrogen atom is not part of the aromatic system, making it readily available for coordination with a metal ion. nih.govnih.gov The rigid structure of the pyridine ring provides a stable platform for constructing ligands with varying affinities for different metals. nih.gov

Key principles in designing pyridine-based ligands include:

Donor Atoms and Chelation: While pyridine itself is a monodentate ligand, coordinating through its single nitrogen atom, the introduction of donor groups at positions adjacent to the nitrogen can create bidentate or polydentate ligands. chemsky-cn.comjscimedcentral.com For 3,5-Dinitropyridine-2,6-diol, the hydroxyl groups at the 2- and 6-positions can act as N,O-bidentate donors. rsc.org Such N,O-donor chelates, like those derived from 8-hydroxyquinoline (B1678124) or 2-pyridine-ethanol, form stable complexes with metal ions like rhenium(V). researchgate.net The formation of a 5- or 6-membered ring upon chelation significantly enhances the stability of the resulting metal complex. biointerfaceresearch.com

Electronic Effects: The coordination properties of pyridine ligands can be finely tuned by adding substituents to the ring. nih.gov Electron-withdrawing groups, such as the nitro groups in this compound, decrease the basicity of the pyridine nitrogen. nih.govacs.org This electronic modification can influence the strength of the metal-ligand bond and the stability of the complex. umich.edursc.org For instance, in some iron(II) complexes, electron-withdrawing substituents on the pyridine ring have been shown to stabilize the low-spin state of the metal center. mdpi.com Conversely, the deprotonated hydroxyl groups (diolates) are hard oxygen donors, which, combined with the borderline nitrogen donor of the pyridine, creates a versatile N,O-hetero-bidentate ligand. rsc.org

Steric Effects: The size and position of substituents on the pyridine ring introduce steric hindrance that can control selectivity for specific metal ions and influence the geometry of the final complex. nih.govrsc.org Bulky groups near the coordination site can prevent the binding of larger ions or force a specific coordination geometry. umich.edumorressier.com For this compound, the nitro and hydroxyl groups flanking the pyridine nitrogen create a specific steric environment that influences how metal ions can approach and bind.

Formation of Coordination Complexes with Metal Ions

The presence of both nitro (NO2) and hydroxyl (OH) functional groups on the pyridine ring of this compound allows for diverse coordination behaviors. The hydroxyl groups can deprotonate to form a diolate, acting as a monoanionic N,O-bidentate ligand. rsc.orgresearchgate.net

While specific studies on this compound are not abundant, the behavior of related nitropyridine and dihydroxypyridine compounds provides significant insight. For example, copper(II) readily forms complexes with various nitropyridine N-oxides. nih.govresearchgate.net These complexes, with general formulas like [Cu(NO3)2(H2O)L2] and [Cu(NO3)2L2], demonstrate that nitrated pyridine derivatives are effective ligands. nih.govresearchgate.net The coordination geometry in these cases can be four- or five-coordinate. nih.gov

Similarly, 2,6-dihydroxypyridine (B1200036) is known to participate in surface coordination chemistry. core.ac.ukwgtn.ac.nz The coordination of ligands containing pyridinol (the tautomeric form of hydroxypyridine) and pyridonate motifs is crucial in bio-inspired catalytic models, such as those mimicking [Fe]-hydrogenase. rsc.org In these systems, the pyridonate often coordinates in a κ²-N,O fashion. rsc.org

The coordination of this compound with a metal ion (M) would likely proceed via chelation involving the pyridine nitrogen and one or both deprotonated hydroxyl groups. The strong electron-withdrawing nature of the two nitro groups would significantly impact the electronic properties of the resulting complex.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Description | Potential Metal Ions | Reference Insight |

|---|---|---|---|

| Monodentate (N-donor) | Coordination occurs only through the pyridine nitrogen. The hydroxyl groups remain protonated or do not participate in binding. | Transition metals (e.g., Pd(II), Pt(II)) | Based on general pyridine chemistry. nih.govjscimedcentral.com |

| Bidentate (N,O-chelate) | Coordination involves the pyridine nitrogen and one deprotonated hydroxyl group, forming a stable chelate ring. | Cu(II), Ni(II), Zn(II), Re(V) | Analogous to 2-hydroxymethylpyridine and 8-hydroxyquinoline complexes. rsc.orgresearchgate.net |

| Bridging Ligand | The ligand coordinates to two or more metal centers, potentially using both hydroxyl groups to link metal ions. | Cu(II), Co(III), Ni(II) | Observed in complexes with similar ditopic hydrazone ligands. mdpi.com |

Supramolecular Architectures and Self-Assembly Processes

Supramolecular assembly relies on non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, to organize molecules into well-defined, higher-order structures. nso-journal.org The functional groups on this compound make it an excellent candidate for building such architectures.

Hydrogen Bonding: Hydrogen bonds are a dominant force in the self-assembly of pyridine derivatives. rsc.org The hydroxyl groups of the diol can act as hydrogen bond donors, while the oxygen atoms of the nitro groups and the pyridine nitrogen can act as acceptors. uni-siegen.demdpi.com This donor-acceptor capability allows for the formation of extensive hydrogen-bonded networks. In related systems, water molecules often assist in the assembly, linking molecules through intricate hydrogen bond motifs to form tapes, layers, or 3D frameworks. tandfonline.commdpi.com The interaction between the ligand and a coordinated metal ion can enhance the acidity of the N-H or O-H protons, strengthening these intermolecular hydrogen bonds. uni-siegen.de

π-π Stacking: The aromatic pyridine ring facilitates π-π stacking interactions, where parallel rings align to minimize energy. These interactions are common in the crystal structures of pyridine-containing complexes and contribute significantly to the stability of the resulting supramolecular assembly. tandfonline.comresearchgate.net

Metal-Directed Self-Assembly: The coordination of this compound to metal ions can direct the formation of discrete, complex architectures like molecular cages or macrocycles. psu.eduresearchgate.netrsc.org By carefully selecting the metal ion, which dictates the preferred coordination geometry (e.g., square-planar for Pd(II), octahedral for Co(III)), and the ligand's structure, chemists can program the assembly process to yield specific supramolecular structures. acs.orgfrontiersin.org For example, combining ditopic pyridine-based ligands with metal ions has led to the formation of rectangular grids and triple helicates. mdpi.com

The combination of strong coordination bonds with metal ions and weaker, directional hydrogen bonds and π-stacking allows for the construction of robust and highly ordered multidimensional materials. rsc.orgrsc.org

Applications in Chelation and Complex Formation for Specific Research Objectives

The ability of this compound and related compounds to form stable complexes with metal ions is harnessed for various research purposes.

Selective Metal Ion Binding and Sensing: The principles of ligand design can be applied to create molecules that selectively bind to specific metal ions. rsc.org By tuning the steric and electronic properties of the pyridine ligand, it is possible to achieve high affinity for a target ion while showing minimal interaction with competing ions. nih.gov This is particularly relevant for creating fluorescent sensors, where metal binding can trigger a "turn-on" fluorescence response. rsc.org

Development of Molecule-Based Materials: Nitronyl nitroxide radicals, which share structural motifs with nitropyridines, are widely used in coordination chemistry to create molecule-based magnets. scirp.orgnih.gov The coordination of paramagnetic metal ions like Cu(II) or Ni(II) to radical ligands can lead to materials with interesting magnetic properties. mdpi.comscirp.org

Catalysis: Palladium(II) complexes with functionalized pyridine ligands have been shown to be effective pre-catalysts in important organic reactions like Suzuki–Miyaura and Heck cross-coupling. nih.govacs.org The electronic nature of the substituents on the pyridine ring can directly influence the catalytic efficiency of the metal center. acs.org

Modeling Biological Systems: Pyridine-containing ligands are used to create synthetic models of metalloenzyme active sites, such as [Fe]-hydrogenase. rsc.org These models help researchers understand the fundamental coordination chemistry and reaction mechanisms of complex biological processes.

Research Avenues and Future Directions for 3,5 Dinitropyridine 2,6 Diol Analogues

Role as Synthetic Intermediates in Complex Molecule Construction

Analogues of 3,5-Dinitropyridine-2,6-diol are recognized as versatile synthetic intermediates for the construction of more complex molecular architectures. researchgate.net The presence of nitro groups activates the pyridine (B92270) ring, making it susceptible to nucleophilic substitution, which is a key strategy in synthetic organic chemistry.

For instance, derivatives like 2-chloro-3,5-dinitropyridine (B146277) are employed as starting materials for synthesizing a range of functionalized molecules. The chlorine atom can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups. researchgate.net Similarly, 3,5-dinitro-2-pyridone, a tautomeric form of a mono-hydroxylated analogue of the title compound, is utilized in three-component ring transformation reactions to produce 3-substituted 5-nitropyridines. acs.org This method is advantageous as it allows for the modification of the substituent at the 3-position by simply changing the aldehyde used in the reaction. acs.org

The reactivity of these dinitropyridine systems opens up pathways to novel heterocyclic compounds. For example, 2-chloro-3,5-dinitropyridine has been used to develop functionalized 3,4-dihydroquinolizin-2-ones. researchgate.net Furthermore, the reduction of the nitro groups to amino groups provides another avenue for derivatization, leading to compounds with different chemical properties and potential applications. acs.org The diol itself, with its two hydroxyl groups, offers additional sites for functionalization, suggesting its potential as a precursor to a wide array of complex structures, although this remains an area for further exploration.

Development of Functionalized Heterocyclic Scaffolds for Chemical Sciences

The development of novel heterocyclic scaffolds is a cornerstone of medicinal chemistry and materials science. Dinitropyridine derivatives serve as valuable precursors for a wide range of mono- and polynuclear heterocyclic systems. researchgate.net These scaffolds are of interest due to their potential biological activities, including antitumor, antiviral, and anti-neurodegenerative properties. researchgate.netresearchgate.net

Research has shown that dinitropyridines can be used to synthesize imidazo[4,5-b]pyridines, which are being investigated as potential Cyclin-Dependent Kinase (CDK) inhibitors. researchgate.net Another significant application is the dearomatization of 3,5-dinitropyridines to create fused 3-nitropyrrolidines, demonstrating an atom-efficient approach to complex nitrogen-containing heterocycles. arkat-usa.org

The versatility of the dinitropyridine core allows for the construction of diverse molecular frameworks. The ability to introduce various substituents through nucleophilic aromatic substitution on chloro-dinitropyridine analogues or through ring transformation reactions of pyridones highlights the potential for creating libraries of functionalized heterocyclic compounds. researchgate.netacs.org The diol functionality in this compound presents further opportunities for building novel scaffolds through reactions such as etherification or esterification, which could lead to new classes of compounds with unique properties.

Applications in Materials Chemistry and Advanced Chemical Technologies

A significant area of research for analogues of this compound is in the field of materials chemistry, particularly as energetic materials. researchgate.netuni-muenchen.de The high nitrogen content and the presence of nitro groups, which are explosophores, contribute to the high energy density of these compounds. researchgate.net

One of the most well-known energetic materials derived from a similar scaffold is 2,6-bis(picrylamino)-3,5-dinitropyridine (B1254963) (PYX). researchgate.netuni-muenchen.denih.gov PYX is a heat-resistant explosive with high thermal stability. researchgate.netgoogle.com Its synthesis involves the nitration of a precursor, showcasing the importance of the dinitropyridine core. researchgate.net The properties of PYX and its salts have been extensively studied, including their crystal structures, detonation parameters, and sensitivities. researchgate.netnih.gov

Another important energetic material is 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO), which is synthesized from 2,6-diaminopyridine (B39239) through nitration and subsequent N-oxidation. scispace.com ANPyO is noted for its low sensitivity and good performance, making it a promising insensitive energetic material. scispace.com The development of such materials is crucial for applications where safety and stability are paramount. scispace.com

Beyond energetic materials, pyridine-based compounds are also being explored for applications in organic electronics. For instance, pyridine-3,5-dicarbonitrile (B74902) has been investigated for use in organic light-emitting diodes (OLEDs). This suggests that with appropriate functionalization, the this compound scaffold could be adapted for use in advanced optical or electronic materials. researchgate.net

| Derivative | Key Features | Application |

|---|---|---|

| 2,6-bis(picrylamino)-3,5-dinitropyridine (PYX) | High thermal stability, heat-resistant | Energetic Material |

| 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO) | Low sensitivity, good performance | Insensitive Energetic Material |

| Pyridine-3,5-dicarbonitrile | Electronic properties | Organic Light-Emitting Diodes (OLEDs) |

Insights for Catalysis and Sensing Research

The electronic properties of nitropyridines make them interesting candidates for research in catalysis and chemical sensing. The electron-withdrawing nature of the nitro groups can influence the coordination chemistry and reactivity of the pyridine ring.

Kinetic studies on the reaction of 2-ethoxy-3,5-dinitropyridine (B100253) with aliphatic amines have provided insights into the mechanism of nucleophilic aromatic substitution on the dinitropyridine ring. iacs.res.in Understanding these reaction kinetics is fundamental for designing catalysts and catalytic processes involving these scaffolds. While direct catalytic applications of this compound are not yet reported, its derivatives could serve as ligands for metal catalysts. The nitrogen and oxygen atoms of the diol could act as coordination sites for metal ions, potentially leading to new catalysts for various organic transformations. For example, pyrazole-based ligands have been used with copper (II) salts to create in situ catalysts for the oxidation of catechol. mdpi.com This points to the potential of nitrogen heterocycles in developing catalytic systems.

In the realm of chemical sensing, the chromophoric nature of nitropyridine compounds can be exploited. Changes in the electronic structure upon interaction with an analyte can lead to a detectable optical response. For instance, some dinitropyridine derivatives have been investigated in the context of creating optical sensors. researchgate.net The development of sensors based on dinitropyridine-diol analogues for the detection of specific ions or molecules is a plausible future research direction. googleapis.com

Theoretical Design of Novel Pyridine-Based Chemical Systems

Computational chemistry and theoretical studies play a crucial role in the design of new molecules with desired properties, and pyridine-based systems are no exception. Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure, stability, and reactivity of these compounds.

A DFT study has been conducted on 2-hydroxy-3,5-dinitropyridine (B1346602), a tautomer of the title compound, to analyze its structural and vibrational properties. science.gov Such studies provide fundamental insights that can guide the synthesis and characterization of new derivatives. Theoretical calculations are also extensively used in the field of energetic materials to predict properties like heat of formation, density, detonation velocity, and pressure. acs.orgmdpi.com This allows for the in-silico screening of a large number of potential energetic compounds before undertaking their synthesis, which can be both time-consuming and hazardous.

The design of novel pyridine-based chemical systems extends to other areas as well. For example, computational analysis has been used to study peptoids synthesized using 1,4-dithiane-2,5-diol, demonstrating the broad applicability of theoretical methods in understanding molecular properties. mdpi.com Theoretical studies on this compound and its potential derivatives could help in predicting their utility in various applications, from energetic materials to pharmaceuticals, by providing information on their geometry, electronic properties, and reactivity. mdpi.comdntb.gov.ua

| Theoretical Method | Property Investigated | Application Area |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, vibrational frequencies | Fundamental understanding |

| DFT and other computational methods | Heat of formation, density, detonation velocity | Energetic materials design |

| Computational Analysis | Molecular properties, reactivity | General molecular design |

Methodological Advancements in Nitropyridine Chemistry

Advancements in synthetic methodologies are critical for exploring the full potential of nitropyridine chemistry. The synthesis of dinitropyridines can be challenging, and the development of more efficient and versatile methods is an ongoing area of research.

Traditional methods for introducing nitro groups onto a pyridine ring often involve harsh conditions. sci-hub.se Recent research has focused on developing milder and more selective nitration procedures. Additionally, the functionalization of pre-existing nitropyridine scaffolds is a key strategy. For example, methods for the nucleophilic substitution of chloro or ethoxy groups on dinitropyridines have been studied to understand their reaction mechanisms and optimize conditions. researchgate.netiacs.res.in

A significant advancement is the development of multicomponent reactions for the synthesis of dinitropyridine derivatives. rsc.org These reactions, which combine three or more reactants in a single step, offer a more efficient and atom-economical approach to building molecular complexity. For instance, a multicomponent reaction involving β-formyl-β-nitroenamines and aldehydes has been developed for the construction of 4-substituted 3,5-dinitropyridines. rsc.org

Furthermore, the reduction of nitropyridines to aminopyridines is a crucial transformation that opens up a different set of chemical possibilities. acs.org The development of chemoselective reduction methods that can tolerate other functional groups is of great interest. These methodological advancements will undoubtedly facilitate the synthesis and exploration of a wider range of analogues of this compound, paving the way for new discoveries in various fields of chemical science.

Q & A

Q. What are the optimal synthetic routes for 3,5-dinitropyridine-2,6-diol, and how do reaction conditions influence yield and purity?

The synthesis of nitro-substituted pyridine derivatives often involves nitration and oxidation steps. For this compound, a multi-step protocol starting from pyridine precursors (e.g., 2,6-dihydroxypyridine) is typical. Key factors include:

- Nitration agents : Use mixed acids (HNO₃/H₂SO₄) or acetyl nitrate to control regioselectivity.

- Temperature : Low temperatures (0–5°C) minimize side reactions like over-nitration or ring degradation.

- Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water) improves purity. Evidence from related pyridine derivatives shows that yields >70% are achievable with strict stoichiometric control .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional groups?

Combine spectroscopic and computational methods:

- NMR : ¹H and ¹³C NMR to identify hydroxyl (-OH) and nitro (-NO₂) group positions. For nitro groups, deshielded protons near electronegative substituents appear at δ 8.5–9.5 ppm.

- IR : Stretching frequencies for -NO₂ (~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric) and -OH (~3300 cm⁻¹).

- X-ray crystallography : Resolves bond angles and confirms regiochemistry. For similar compounds, dihedral angles between nitro and hydroxyl groups range from 5–15° .

Q. What thermodynamic properties (e.g., enthalpy of formation, stability) are critical for handling this compound in experimental settings?

- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures >200°C for nitro-pyridines.

- Enthalpy of formation : Calculated via Gaussian-based DFT methods (e.g., B3LYP/6-31G*) or experimental bomb calorimetry. For example, related compounds like 2,6-diamino-3,5-dinitropyridine-1-oxide exhibit ΔHf ≈ -150 kJ/mol .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) accurately models nitro-pyridines:

- Electrostatic potential maps : Identify electron-deficient regions (nitro groups) for nucleophilic attack.

- HOMO-LUMO gaps : Narrow gaps (<4 eV) suggest high reactivity, consistent with explosive or energetic applications.

- Solvent effects : Use polarizable continuum models (PCM) to simulate aqueous or organic environments. Benchmark against experimental UV-Vis spectra .

Q. What experimental and computational strategies resolve contradictions in reported stability data for nitro-pyridine diols under varying pH and temperature?

Discrepancies often arise from:

- pH-dependent degradation : Hydroxyl groups deprotonate at high pH, accelerating nitro-group hydrolysis. Use HPLC to track degradation products (e.g., nitrite ions).

- Kinetic vs. thermodynamic stability : Perform accelerated aging studies (40–60°C) and compare with Arrhenius predictions.

- DFT-MD simulations : Model proton transfer pathways and transition states to identify degradation mechanisms .

Q. How does the stereoelectronic environment of this compound influence its performance in energetic materials or coordination chemistry?

- Energetic applications : Nitro groups enhance oxygen balance, while hydroxyl groups act as hydrogen-bond donors for crystal packing. Detonation velocity (VD) can be estimated via Kamlet-Jacobs equations using density (ρ > 1.8 g/cm³) and heat of formation.

- Coordination chemistry : The compound may act as a polydentate ligand. Test metal complexes (e.g., Cu²⁺, Fe³⁺) using cyclic voltammetry to assess redox activity. Evidence from analogous compounds shows detonation pressures ~25 GPa and coordination-driven luminescence .

Methodological Considerations

- Contradiction Analysis : Cross-validate thermal data (DSC/TGA) with computational models (ReaxFF MD) to identify experimental artifacts .

- Stereoselective Synthesis : Use enzymatic biotransformation (e.g., carrot root catalysts) to resolve enantiomers, achieving >40% optical purity under optimized conditions .

- Safety Protocols : Store nitro-pyridines in desiccated, cool environments to prevent hygroscopic degradation or accidental combustion.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.